

An In-Depth Technical Guide to the Target Kinases of XL-999

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Compound of Interest

Compound Name: *XI-999*

Cat. No.: *B8069032*

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Abstract

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for its therapeutic potential in oncology. This document provides a comprehensive technical overview of the primary kinase targets of **XL-999**, detailing its inhibitory activity and the signaling pathways it modulates. Quantitative data on its inhibitory potency are presented, along with generalized experimental protocols for the key assays used to characterize this inhibitor. Visual representations of the core signaling pathways and a typical experimental workflow are included to facilitate a deeper understanding of its mechanism of action.

Introduction

XL-999, also known as a Spectrum Selective Kinase Inhibitor (SSKI), is a small molecule designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis.^{[1][2]} Its mechanism of action involves targeting key pathways that drive tumor cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.^{[1][2]} Preclinical studies have demonstrated that **XL-999** exhibits potent anti-tumor activity in various cancer models.^{[1][2]} This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the kinase targets of **XL-999**.

Core Kinase Targets of XL-999

XL-999 has been shown to be a potent inhibitor of several key receptor tyrosine kinases. The primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). [1][2] Additionally, **XL-999** is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1]

Quantitative Inhibitory Activity

The inhibitory potency of **XL-999** against its primary kinase targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Target Kinase	Ligand/Family	IC ₅₀ (nM)
KDR (VEGFR2)	VEGFR	4
Flt-1 (VEGFR1)	VEGFR	20
FGFR1	FGFR	4
PDGFR α	PDGFR	2

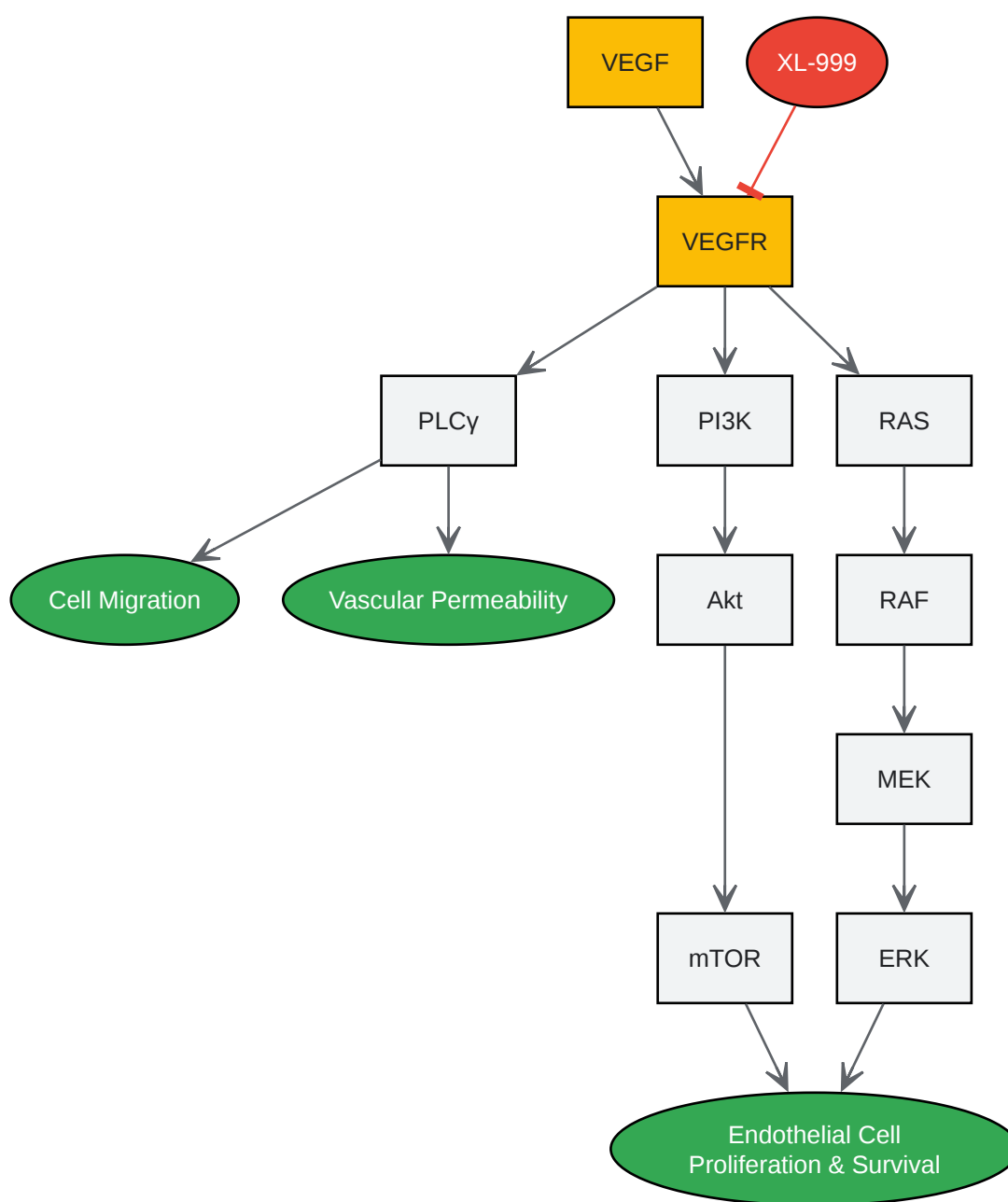
This data is compiled from publicly available information.[3]

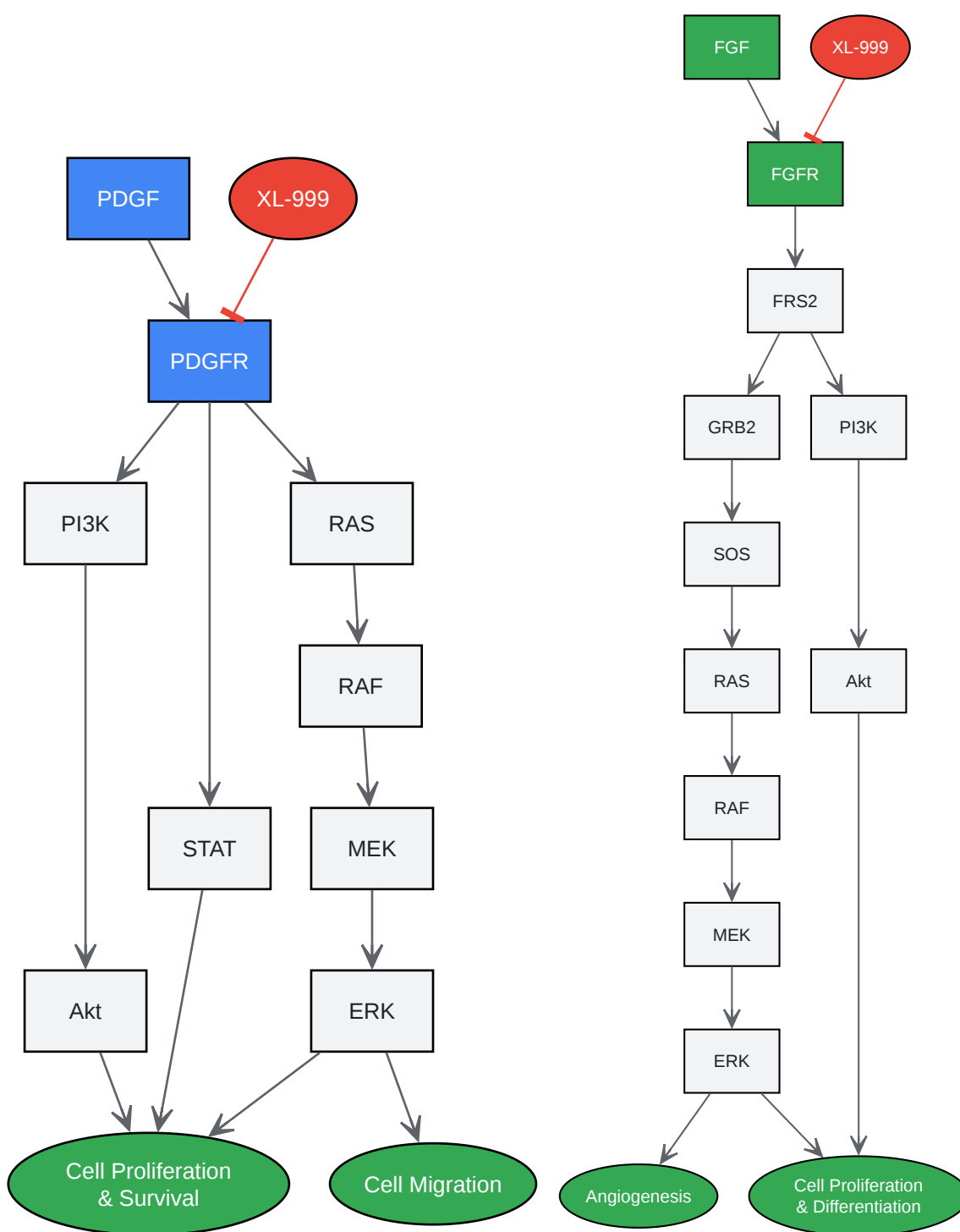
Signaling Pathways Modulated by XL-999

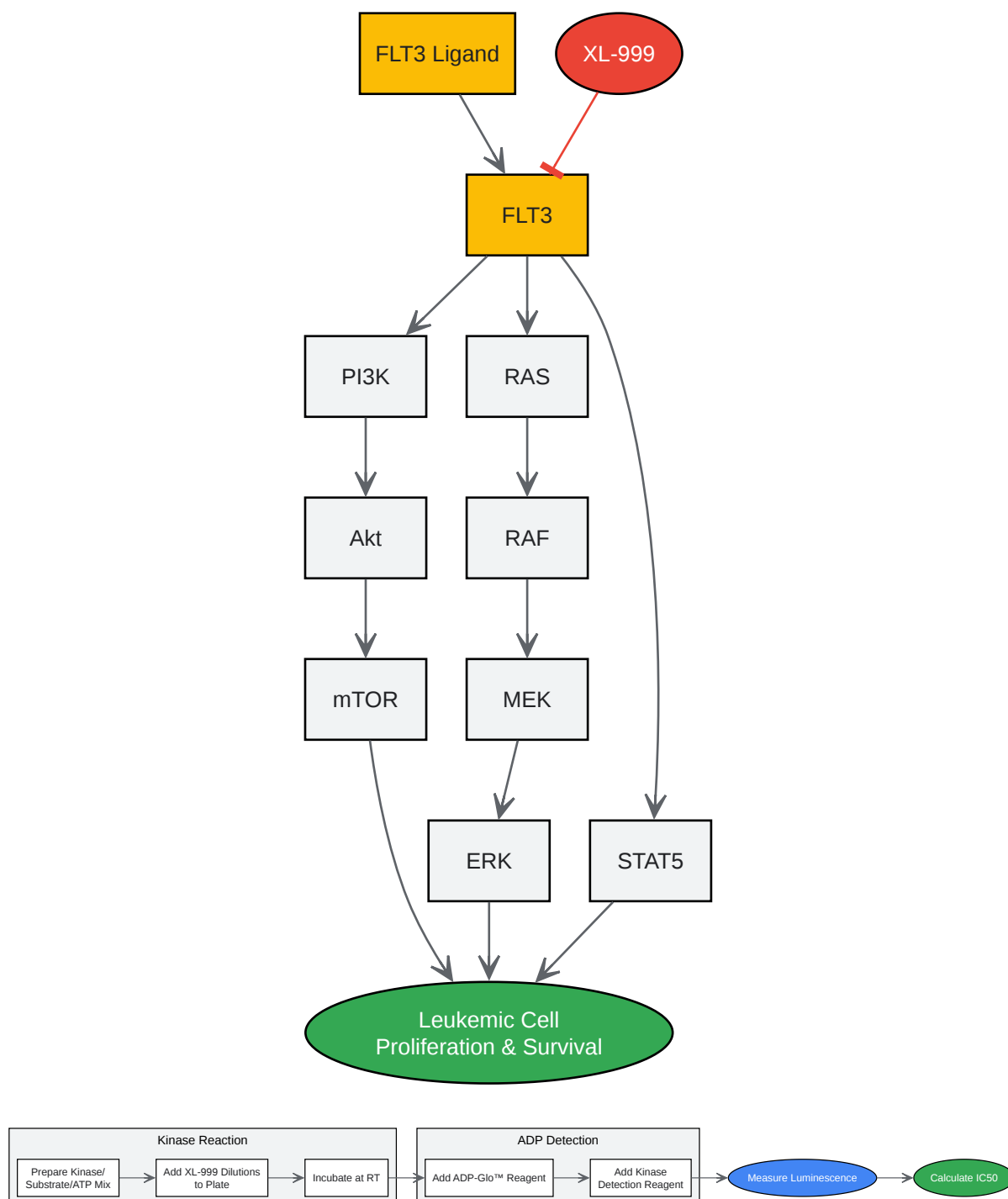
By inhibiting its target kinases, **XL-999** disrupts critical signaling cascades involved in cancer progression.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial driver of angiogenesis. **XL-999**'s inhibition of VEGFRs blocks the downstream signaling that leads to endothelial cell proliferation, migration, and survival, ultimately hindering the formation of new blood vessels within tumors.







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